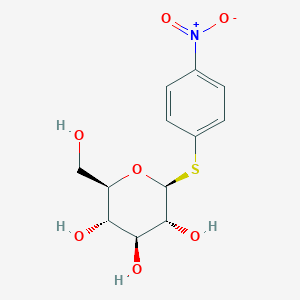

Para-nitrophenyl 1-thio-beta-d-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Nitrophenyl b-D-thioglucopyranoside is a chromogenic substrate widely used in biochemical research. It is known for its ability to release a highly absorbing 4-nitrophenyl moiety upon enzymatic cleavage, making it a valuable tool for the detection and quantification of thioglucosidase enzymes . The compound has a molecular formula of C12H15NO7S and a molecular weight of 317.32 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl b-D-thioglucopyranoside typically involves the reaction of 4-nitrophenyl chloride with thioglucose under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thioglucose acts as a nucleophile, attacking the electrophilic carbon of the 4-nitrophenyl chloride .

Industrial Production Methods: Industrial production methods for 4-Nitrophenyl b-D-thioglucopyranoside are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, with careful control of reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Reactions with Glycosidases

Para-nitrophenyl 1-thio-beta-d-glucopyranoside (pNT-Glc) is a substrate for various glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds . Studies have used pNT-Glc to observe the activity of different HorGH1 variants, which are glycoside hydrolases .

-

Hydrolysis: Glycosidases can hydrolyze pNT-Glc, releasing p-nitrophenol (pNP) and a sugar moiety . The rate of this hydrolysis can be measured to determine the enzyme's activity .

-

Enzyme Kinetics: Enzyme kinetics towards pNT were performed at 25 °C in 50 mM bicarbonate buffer pH 9.4 containing 30 % DMSO in the presence of 0.3 mg/mL enzyme, 1 mM sugar donor, 20 mM β-mercaptoethanol and 0.5 mM, 1 mM, 2 mM, 10 mM or 20 mM pNT in a total reaction volume of 1 mL .

KM, α-D-glc Vmax, α-D-glc [U/mg] HorGH1 E166A 2.26 ± 0.23 2.67 ± 0.08 ⋅ 10-2 HorGH1 M299R/E166A 2.12 ± 0.30 2.36 ± 0.09 ⋅ 10-2

Activity of HorGH1 Variants: The activity of different HorGH1 variants towards 4-nitrophenyl-β-D-glucopyranoside (pNP-Glc) and 4-nitrophenyl-β-D-thioglucopyranoside (pNT-Glc) was also studied . All variants lacking either the catalytic acid/base or the nucleophilic residues had an activity of <0.01 U/mg towards pNP-Glc and no activity towards pNT-Glc . Among the mutants, HorGH1 E166A and HorGH1 M299R E166A displayed the highest activity (0.01 U/mg towards pNP-Glc) .

Formation of Glycosidic Bonds

This compound is a glycoside in which a sugar group is bonded through one carbon to another group via a S-glycosidic bond . Thioglycosides, in general, are enzymatically stable analogs of glycosides useful for structural and mechanistic studies .

Wissenschaftliche Forschungsanwendungen

4-Nitrophenyl b-D-thioglucopyranoside is widely used in scientific research for the study of enzyme kinetics, substrate specificity, and inhibitor screening for thioglucosidases . It is also utilized in various metabolic pathway studies and biological processes involving thioglucosidase enzymes . Additionally, it serves as a valuable tool in the development of diagnostic assays and the investigation of enzyme mechanisms .

Wirkmechanismus

The mechanism of action of 4-Nitrophenyl b-D-thioglucopyranoside involves its enzymatic cleavage by thioglucosidase enzymes. The enzyme binds to the substrate, facilitating the hydrolysis of the thioglycosidic bond, resulting in the release of 4-nitrophenol and thioglucose . The 4-nitrophenol moiety absorbs light at a specific wavelength, allowing for its quantification using spectrophotometric methods .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

- 4-Nitrophenyl a-D-glucopyranoside

- 4-Nitrophenyl b-D-galactopyranoside

- 4-Nitrophenyl a-D-maltohexaoside

Uniqueness: 4-Nitrophenyl b-D-thioglucopyranoside is unique due to its thioglycosidic bond, which makes it resistant to degradation by beta-glucosidase enzymes . This property allows for its specific use in studies involving thioglucosidase enzymes, distinguishing it from other similar compounds that may not possess this resistance .

Biologische Aktivität

Para-nitrophenyl 1-thio-beta-D-glucopyranoside (pNPG) is a synthetic thioglycoside compound widely recognized for its role as a substrate in glycosidase assays. Its biological activity is primarily linked to its enzymatic interactions, particularly with glycosidases involved in carbohydrate metabolism. This article delves into the compound's synthesis, biological properties, and its applications in biochemical research.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₅NO₇S

- Molecular Weight : Approximately 317.315 g/mol

- Structure : The compound features a para-nitrophenyl group linked to a β-D-glucopyranoside via a sulfur atom, enhancing its stability and reactivity compared to other glycosides.

Role as a Glycosidase Substrate

pNPG is primarily utilized as a chromogenic substrate for various glycosidases, facilitating the measurement of enzyme activity through the release of para-nitrophenol upon hydrolysis. This property makes it invaluable in both research and clinical diagnostics.

- Enzymatic Assays : pNPG is employed in assays to determine the activity of enzymes such as:

- α-Glucosidase

- β-Glucosidase

The hydrolysis of pNPG can be quantified spectrophotometrically, allowing for precise measurements of enzyme kinetics.

Interaction Studies

Research has shown that pNPG interacts with several glycosidases, revealing insights into substrate specificity and enzyme kinetics. For instance, studies have demonstrated varying Km and Vmax values for pNPG when used as a substrate by different enzymes:

| Enzyme | Km (mM) | Vmax (μmol/min/mg protein) |

|---|---|---|

| β-Glucosidase from Pichia pastoris | 0.12 | 10.0 |

| α-Glucosidase | 0.22 | 11.7 |

| Other substrates (e.g., cellobiose) | 0.096 | 6.2 |

These parameters highlight the efficiency of pNPG as a substrate for various enzymatic reactions.

Antimicrobial and Antioxidant Activities

Recent studies have also explored the potential antimicrobial properties of pNPG and related thioglycosides. For example, compounds derived from thioglycosides exhibited significant antibacterial activities against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be notably low, indicating strong antibacterial efficacy.

Study on Glycosidase Inhibition

A study focused on the inhibition of fungal glycosidases by structurally simple 1-thio-β-D-glucopyranosides demonstrated selective inhibition patterns:

- Inhibitors : Significant inhibition was observed against α- and β-glucosidases from Aspergillus oryzae.

- Activation : Weak to moderate activation was noted for α- and β-galactosidases.

This study emphasizes the potential of pNPG derivatives in developing therapeutic agents targeting glycosidases involved in various metabolic pathways.

Toxicological Evaluations

In vivo studies conducted on synthesized thiourea derivatives containing pNPG showed promising results regarding their safety profile. These compounds did not exert toxic effects on hematological or biochemical parameters in experimental models, suggesting their potential for therapeutic applications without significant adverse effects.

Eigenschaften

Molekularformel |

C12H15NO7S |

|---|---|

Molekulargewicht |

317.32 g/mol |

IUPAC-Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol |

InChI |

InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(17)12(20-8)21-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12+/m1/s1 |

InChI-Schlüssel |

IXFOBQXJWRLXMD-ZIQFBCGOSA-N |

Isomerische SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Kanonische SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.